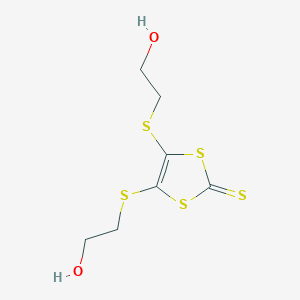

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione

Vue d'ensemble

Description

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound known for its unique chemical structure and properties This compound is part of the dithiolethione family, which is characterized by a five-membered ring containing two sulfur atoms and a thione group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Ethylene oxide→1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxyethylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted dithiolethiones depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Properties and Characterization

The crystal structure of BDT has been studied extensively. It features weak intermolecular S⋯S interactions and strong intra- and intermolecular O—H⋯O hydrogen bonds, contributing to a three-dimensional supramolecular architecture. Single-crystal X-ray diffraction studies reveal the compound's monoclinic symmetry with a melting point of 74 K and a molecular formula of C7H10O2S5 .

BDT has been investigated for its use in creating advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for:

- Conductive Polymers : BDT can be incorporated into polymer matrices to enhance electrical conductivity.

- Sensors : The compound's sensitivity to environmental changes allows for the development of sensors for detecting various analytes.

Case Study: Conductive Polymer Composites

Research has shown that incorporating BDT into polyaniline matrices significantly enhances conductivity compared to pure polyaniline. This improvement is attributed to the synergistic effect between the dithiole structure and the polymer backbone .

Medicinal Chemistry Applications

In medicinal chemistry, BDT exhibits potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals makes it a subject of interest in drug formulation.

- Antioxidant Activity : Studies indicate that BDT can effectively neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Anticancer Properties : Preliminary studies suggest that BDT can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction .

Data Table: Antioxidant Activity of BDT

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Agricultural Chemistry Applications

BDT's properties extend into agricultural chemistry, where it is explored as a potential pesticide or herbicide. Its sulfur-containing structure may contribute to biological activity against pests.

- Pesticidal Activity : Laboratory tests have demonstrated that BDT exhibits significant toxicity against specific insect pests, suggesting its viability as a natural pesticide.

- Soil Health Improvement : When applied to soil, BDT has shown potential in enhancing soil microbial activity, thereby improving nutrient availability for crops.

Case Study: Pesticidal Efficacy

Field trials have indicated that crops treated with BDT-based formulations show reduced pest populations compared to untreated controls, leading to higher yields .

Mécanisme D'action

The mechanism of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.

Redox Modulation: It can modulate cellular redox states by interacting with thiol groups in proteins.

Signal Transduction: The compound may influence signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dithiole-2-thione, 4,5-bis(benzylthio)-

- 1,3-Dithiole-2-thione, 4,5-bis(methylthio)-

- 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)-

Uniqueness

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is unique due to the presence of hydroxyethylthio groups, which enhance its solubility in water and its potential for biological applications. This distinguishes it from other similar compounds that may have different substituents, affecting their solubility and reactivity.

Activité Biologique

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is a sulfur-containing organic compound notable for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.45 g/mol. The compound features a dithiole ring system that is crucial for its biological activity. Its structure includes two hydroxyethyl sulfanyl groups attached to the dithiole core, which significantly influences its reactivity and interaction with biological systems.

Physical Properties

- Melting Point : 83 °C

- Appearance : Light yellow to amber powder

- Solubility : Soluble in polar solvents due to hydroxy groups

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively protects against oxidative damage in human fibroblasts, enhancing cell viability under oxidative stress conditions .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study highlighted its efficacy in reducing tumor growth in xenograft models .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile, suggesting potential applications in treating infections .

The biological activities of this compound are largely attributed to its ability to modulate redox status within cells. The dithiole moiety allows for interaction with thiol groups in proteins and enzymes, influencing various signaling pathways associated with stress responses and apoptosis.

Research Findings and Case Studies

Propriétés

IUPAC Name |

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMADNPHWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368104 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128258-71-9 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.